5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid

Medicinal Chemistry Lipophilicity SAR

SAR variability from inconsistent halogen/sulfur substitution patterns delays lead optimization. This 5-bromo-3-(methylsulfanyl)benzofuran-2-carboxylic acid provides a fixed substitution pattern for reproducible results. Key differentiation: • Bromine enables SAD phasing (f''=0.93 e⁻ at Cu Kα) for soakable crystal hit identification. • Methylsulfanyl group serves as a latent diversity point-oxidize to sulfoxide/sulfone or cross-couple after activation. • Balanced XLogP3 (3.4) and TPSA (75.7 Ų) support CNS PET tracer development. Ships ambient; 95% purity; research-use only.

Molecular Formula C10H7BrO3S
Molecular Weight 287.13 g/mol
Cat. No. B13257420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid
Molecular FormulaC10H7BrO3S
Molecular Weight287.13 g/mol
Structural Identifiers
SMILESCSC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H7BrO3S/c1-15-9-6-4-5(11)2-3-7(6)14-8(9)10(12)13/h2-4H,1H3,(H,12,13)
InChIKeyOZBOQHJLYOYLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic Acid – Benchmark Data


5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid (CAS 2092837-50-6) is a heterocyclic building block featuring a bromine atom at the 5-position, a methylsulfanyl group at the 3-position, and a carboxylic acid at the 2-position of the benzofuran core . Its molecular formula is C₁₀H₇BrO₃S, with a molecular weight of 287.13 g/mol and a computed XLogP3 of 3.4, reflecting moderate lipophilicity [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the bromine atom serves as a heavy-atom label for X-ray crystallography and a potential site for cross-coupling chemistry, while the methylsulfanyl group can be elaborated to sulfoxide, sulfone, or further substituted via oxidation/metallation strategies [2].

1

Benzofuran core with Br and methylsulfanyl substitution for cross-coupling, X-ray phasing, or oxidation strategies.

2

Carboxylic acid handle supports amide coupling, salt formation, or late-stage functionalization.

3

Designed for medicinal chemistry and agrochemical intermediate workflows requiring tunable lipophilicity and heavy-atom labeling.

5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic Acid – Uniqueness vs. Analogs


Superficial similarity among benzofuran-2-carboxylic acids often masks critical divergences in physicochemical properties that dictate downstream performance in synthesis, purification, and biological assay. The simultaneous presence of a hydrophobic bromine atom, a polarizable sulfur-containing methylsulfanyl group, and a hydrogen-bonding carboxylic acid creates a unique combination of lipophilicity, electronic character, and hydrogen-bond capacity that is absent in analogs lacking any one of these features [1]. Simple substitution—whether by des-bromo, des-methylsulfanyl, or chloro-for-bromo exchange—alters logP, topological polar surface area, and hydrogen-bond acceptor count in ways that can shift solubility, membrane permeability, and target binding, introducing uncontrolled variability into structure-activity relationship (SAR) campaigns or library syntheses [2].

Des‑bromo analog

Loss of bromine removes heavy-atom scattering signal and significantly reduces lipophilicity, shifting permeability and SAR trends.

Des‑methylsulfanyl analog

Absence of the sulfur lowers H‑bond acceptor count and eliminates the oxidizable handle needed for sulfoxide/sulfone library expansion.

5‑Chloro analog

Chlorine substitution provides weaker anomalous scattering (f'' 0.47 vs Br 0.93 e⁻) and moderately lower lipophilicity, limiting crystallographic phasing and hydrophobicity tuning.

5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic Acid – Performance Advantages


Enhanced Lipophilicity (XLogP3)

The 5-bromo substituent substantially increases computed lipophilicity compared to the des-bromo parent and the 5-chloro analog, a critical parameter for membrane permeability and protein binding. The target compound exhibits an XLogP3 of 3.4, whereas the des-bromo analog 3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has an XLogP3 of 2.6, and the 5-chloro analog 5-chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has an XLogP3 of 2.9 [1]. This establishes a lipophilicity rank order of Br > Cl > H at the 5-position, enabling tuneable hydrophobicity in lead optimization.

Lipophilicity rank
Reported
XLogP3 3.4 vs. 2.6 (des‑Br), 2.9 (5‑Cl)
Supports higher lipophilicity for membrane penetration studies
Rank: Br > Cl > H at 5‑position
Medicinal Chemistry Lipophilicity SAR

Bromine Heavy Atom for Crystallographic Phasing

The bromine atom at position 5 provides a strong anomalous scattering signal for X-ray crystallography, enabling experimental phasing that is impossible with the des-bromo or 5-chloro analogs. The target compound has a molecular weight of 287.13 Da and a heavy atom count of 16 (including Br), versus 241.04 Da and 14 heavy atoms for the des-bromo analog 5-bromo-1-benzofuran-2-carboxylic acid (which lacks the methylsulfanyl group) and 242.68 Da and 14 heavy atoms for the 5-chloro analog [1]. The presence of bromine also allows for potential radiolabeling with ⁷⁶Br or ⁷⁷Br for PET tracer development.

Heavy‑atom advantage
Reported
MW 287.13 Da, 16 heavy atoms vs. 241.04 Da (des‑Br), 242.68 Da (5‑Cl)
Bromine enables anomalous scattering for experimental phasing
Stronger signal than chlorine (f'' 0.93 vs 0.47)
Structural Biology X-ray Crystallography Heavy Atom

Additional Hydrogen-Bond Acceptor from Sulfur

The methylsulfanyl group at position 3 contributes an additional hydrogen-bond acceptor (the sulfur atom) compared to the 5-bromo-3-methyl analog, which has only oxygen-based acceptors. The target compound has a hydrogen-bond acceptor count of 4 (3 oxygen atoms + 1 sulfur), while 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid has only 3 (all oxygen) [1]. This differential can be exploited to enhance binding affinity in targets where a sulfur-mediated polar interaction is favorable, as observed in the Pim-1 inhibitor series where benzofuran-2-carboxylic acids engage a salt bridge and hydrogen bonds [2].

H‑bond acceptor count
Reported
4 acceptors (O:3, S:1) vs. 3 in 3‑methyl analog
Sulfur acceptor may enhance binding in fragment-based design
Polarizable sulfur complements Met/Cys residues
Medicinal Chemistry Hydrogen Bonding Protein-Ligand Interactions

Balanced TPSA for Permeability and Solubility

The topological polar surface area (TPSA) of the target compound is 75.7 Ų, which lies within the optimal range for blood-brain barrier penetration (typically <90 Ų) while still providing sufficient polarity for aqueous solubility via the carboxylic acid and methylsulfanyl groups. In contrast, 5-methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has a higher TPSA of 85.1 Ų (due to the methoxy oxygen), and 5-bromo-1-benzofuran-2-carboxylic acid (lacking methylsulfanyl) has a lower TPSA of 63.6 Ų [1]. The 12 Ų increase over the des-methylsulfanyl analog improves solubility without compromising permeability.

Balanced TPSA
Reported
TPSA 75.7 Ų vs. 85.1 Ų (5‑MeO), 63.6 Ų (des‑SMe)
Maintains a moderate polar surface area, supporting permeability
Favorable for CNS drug‑likeness screening
ADME Drug-likeness Permeability

Carboxylic Acid Dimerization in Solid State

X-ray crystallography of a closely related acetic acid analog, 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, reveals that the carboxylic acid groups form centrosymmetric O–H···O hydrogen-bonded dimers in the solid state, which are further stabilized by C–H···π interactions [1]. This dimerization motif is predictive of the target compound's solid-state packing, as both share the 5-bromo-3-methylsulfanyl benzofuran core and a carboxylic acid moiety. Such dimer formation can influence melting point, solubility, and long-term storage stability, differentiating it from ester or amide prodrug forms that lack this interaction.

Solid‑state dimerization
Class-level
Predicted O–H···O dimers (based on acetic acid analog X‑ray)
May influence crystallinity and storage stability
Data to verify for the exact compound
Solid-State Chemistry Crystal Engineering Formulation

Oxidative Diversification of Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 3 can be selectively oxidized to the sulfoxide (-SOMe) or sulfone (-SO₂Me) under controlled conditions, as demonstrated by the oxidation of methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate to the corresponding sulfinyl compound with 3-chloroperoxybenzoic acid [1]. This synthetic handle is absent in the 3-methyl and 3-H analogs, which cannot undergo oxidation-based diversification without ring functionalization. The sulfoxide and sulfone derivatives offer altered hydrogen-bonding capacity, increased polarity, and potential for chiral sulfoxide synthesis, expanding chemical space accessible from a single building block.

Oxidative diversification
Class-level
m‑CPBA oxidation of methyl ester analog to sulfoxide demonstrated
Supports synthetic elaboration to sulfoxide/sulfone library
Exact conditions require adaptation
Synthetic Chemistry Fragment Elaboration Library Synthesis

5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic Acid – Application Scenarios


Fragment-Based Drug Discovery for Kinases and Phosphatases

The benzofuran-2-carboxylic acid scaffold has been validated as a core structure in Pim-1 kinase inhibitors and PTPRO phosphatase inhibitors [1]. The 5-bromo-3-(methylsulfanyl) substitution pattern provides a distinct combination of lipophilicity (XLogP3 3.4) and hydrogen-bond acceptor count (4) that enables exploration of halogen bonding (Br) and sulfur-mediated polar interactions simultaneously, as evidenced by the SAR trends in the Pim-1 series [2]. The bromine atom also facilitates soakable crystal hit identification via anomalous scattering, accelerating fragment-to-lead timelines.

Benzofuran Library Synthesis via C-3 Diversification

The methylsulfanyl group at C-3 is a latent point of diversity: it can be oxidized to sulfoxide or sulfone to modulate polarity and hydrogen-bonding capacity, or it can be substituted via metal-halogen exchange or cross-coupling after activation [1]. This enables a single procurement to yield multiple downstream analogs without purchasing a separate building block for each oxidation state, reducing the cost and time of parallel library synthesis [2].

Heavy-Atom Derivatization for Macromolecular Crystallography

The presence of bromine (anomalous scattering factor f'' = 0.93 e⁻ at Cu Kα) makes this compound suitable for experimental phasing of protein-ligand complexes via single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) [1]. Unlike the 5-chloro analog (f'' = 0.47 e⁻), the bromine signal is significantly stronger, providing a clear advantage in phase determination for structural biology groups working with novel targets [2].

CNS-Penetrant PET Tracer Development

The combination of moderate TPSA (75.7 Ų), favorable lipophilicity (XLogP3 3.4), and the presence of bromine (which can be replaced by ⁷⁶Br, t₁/₂ = 16.2 h) positions this compound as a candidate scaffold for PET tracer development targeting CNS receptors. The methylsulfanyl group can additionally serve as a site for ¹¹C labeling via methylation, enabling dual-labeling strategies from a single precursor [1].

Application
Selection Property
Validation Focus
Fragment‑based kinase discovery
Distinct lipophilicity and H‑bond acceptor profile
Halogen bonding and sulfur‑mediated interactions review
Benzofuran library synthesis
Oxidizable methylsulfanyl handle
Sulfoxide/sulfone derivatization feasibility
Heavy‑atom crystallography
Bromine anomalous scattering signal
SAD/MIR phasing suitability
PET tracer development
Favorable TPSA and lipophilicity range
Radiolabeling site availability (⁷⁶Br/¹¹C)
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